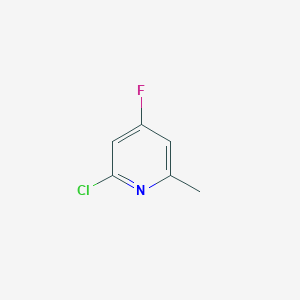![molecular formula C22H24ClN3O B2997065 8-(2-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1215454-71-9](/img/structure/B2997065.png)
8-(2-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, commonly known as CDPI3, is a chemical compound that belongs to the class of spirocyclic triazoles. It has been extensively studied for its potential application in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Applications De Recherche Scientifique
High-Affinity Ligands
- ORL1 Receptor Agonists : This compound is part of a series of ligands with high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor. These ligands are notable for their selectivity and full agonist behavior in biochemical assays (Röver et al., 2000).
Synthesis and Applications
- Carbo(hetero)cyclospirobutanoic Lactones Derivatives : Research on the synthesis of derivatives of carbo(hetero)cyclospirobutanoic lactones highlights the chemical versatility and potential applications in creating new compounds with this core structure (Kuroyan et al., 1995).
- Antimicrobial Activities : Certain derivatives containing the triazaspirodecane structure, similar to the compound , have demonstrated significant antimicrobial activities against various microbial strains (Dalloul et al., 2017).
Molecular Interactions and Design
- HIV Entry Inhibitors : Studies involving similar triazaspirodecane compounds have explored their role as potent allosteric noncompetitive inhibitors, particularly in the context of HIV-1 entry and CCR5 receptor interaction (Watson et al., 2005).
- Synthesis of Azaspirodecanes : Research has been conducted on the synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones and related compounds, underlining the chemical processes and potential for creating diverse molecular structures (Rozhkova et al., 2012).
Therapeutic Applications
- Anticonvulsant Activity : Compounds with a structure similar to the compound have been synthesized and evaluated for their anticonvulsant and neurotoxic properties, showcasing potential therapeutic applications (Obniska et al., 2006).
Molecular Diversity and Synthesis
- Novel Derivatives Synthesis : The synthesis of novel derivatives with triazaspirodecane structure has been explored, indicating the compound's utility in creating diverse molecular entities (Han et al., 2020).
Nanotechnology and Agricultural Applications
- Nanoparticle Systems : Studies involving similar compounds have been conducted in the context of creating nanoparticle systems for agricultural applications, like sustained release of fungicides (Campos et al., 2015).
Propriétés
IUPAC Name |
8-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-15-7-8-17(13-16(15)2)20-21(27)25-22(24-20)9-11-26(12-10-22)14-18-5-3-4-6-19(18)23/h3-8,13H,9-12,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTQTOSEODDWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4Cl)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Bromophenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2996989.png)

![2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2996993.png)

![tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B2996995.png)
![2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one](/img/structure/B2996996.png)
![N-(3-chloro-2-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996997.png)

![N-(1-Cyanocyclohexyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B2996999.png)
![4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane](/img/structure/B2997000.png)
![Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2997001.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2997004.png)
